
7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is notable for its potential biological activities and has been studied for various applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione can be achieved through a one-pot reaction involving o-phenylenediamine and oxalic acid. This method is efficient and environmentally friendly, as it is conducted under solvent-free conditions at room temperature. The reaction involves simple grinding of the reactants, which leads to the formation of the desired product with high atom economy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthesis routes are likely to be applied. The one-pot synthesis method mentioned above could be scaled up for industrial production, ensuring minimal environmental impact and cost-effectiveness.
化学反应分析
Types of Reactions
7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoxaline core.
Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different biological activities and properties.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione primarily involves the inhibition of d-amino acid oxidase (DAAO). This enzyme is responsible for the oxidative deamination of d-amino acids. By inhibiting DAAO, the compound can modulate the levels of d-amino acids in the brain, which is crucial for neurological functions. The binding of the compound to the active site of DAAO prevents the enzyme from interacting with its natural substrates, thereby exerting its effects .
相似化合物的比较
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features but lacking the amino and chloro substituents.
5,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione: Another derivative with different substituents that may exhibit distinct biological activities.
6-Nitro-1,4-dihydroquinoxaline-2,3-dione:
Uniqueness
7-Amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit d-amino acid oxidase sets it apart from other quinoxaline derivatives, making it a valuable compound for research and development in medicinal chemistry.
属性
CAS 编号 |
56154-10-0 |
|---|---|
分子式 |
C8H6ClN3O2 |
分子量 |
211.60 g/mol |
IUPAC 名称 |
7-amino-5-chloro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H,10H2,(H,11,13)(H,12,14) |
InChI 键 |
ZRDMCDAIVHZWMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2-{[Methyl(phenyl)carbamoyl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B14635786.png)
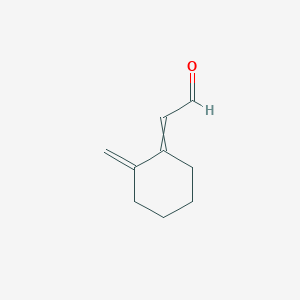
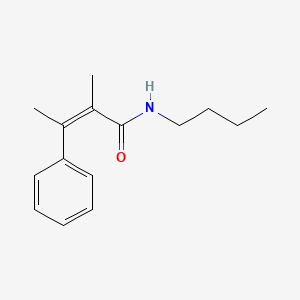
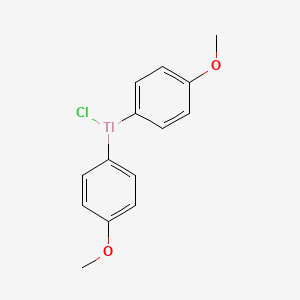
![3-[(5-Amino-2-methylcyclohexyl)amino]propanenitrile](/img/structure/B14635809.png)
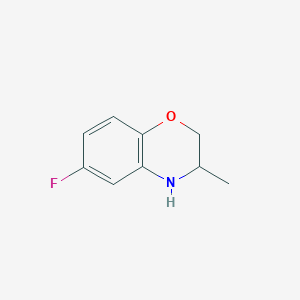
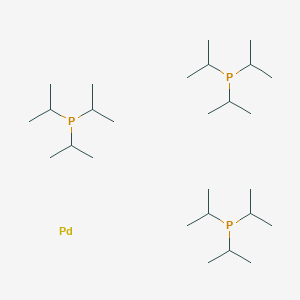

![2,2-Diphenyl-N-[(propan-2-yl)carbamoyl]ethene-1-sulfonamide](/img/structure/B14635834.png)
![1H-Indazole-4,7-dione, 3,6-dimethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14635837.png)
![[3-(2-Cyclohexylethyl)-6-cyclopentylhexyl]cyclohexane](/img/structure/B14635852.png)
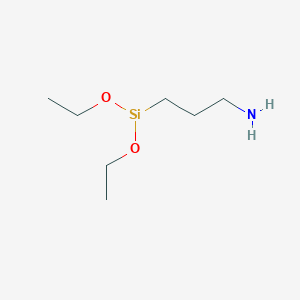
![1-[3-Methyl-6-(propan-2-yl)cyclohex-1-en-1-yl]pyrrolidine](/img/structure/B14635872.png)

